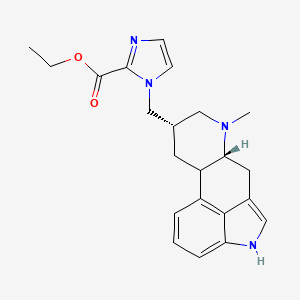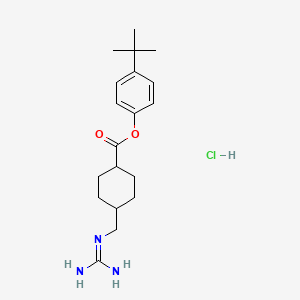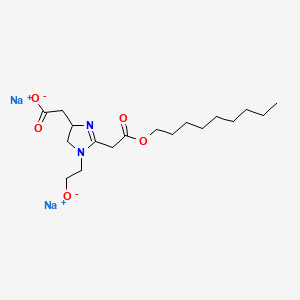
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is a complex organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Diacetic Acid Moiety: The diacetic acid group is introduced through a reaction with chloroacetic acid under basic conditions.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is added via a nucleophilic substitution reaction using ethylene oxide.
Attachment of the Nonyl Chain: The nonyl chain is introduced through an alkylation reaction using nonyl bromide.
Formation of the Disodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group or the nonyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylene oxide for hydroxyethyl group substitution, nonyl bromide for nonyl chain substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may modulate biochemical pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Imidazoledipropanoic acid, 4,5-dihydro-1-(2-hydroxyethyl)-, 2-norcoco alkyl derivs., disodium salts .
- 2-(4-substituted phenyl)-1-substituted-4, 5-diphenyl-1H-imidazole .
Uniqueness
1H-Imidazolediacetic acid, 4,5-dihydro-1-(2-hydroxyethyl)-2-nonyl-, disodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications
Eigenschaften
CAS-Nummer |
69929-09-5 |
|---|---|
Molekularformel |
C18H30N2Na2O5 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
disodium;2-[2-(2-nonoxy-2-oxoethyl)-1-(2-oxidoethyl)-4,5-dihydroimidazol-4-yl]acetate |
InChI |
InChI=1S/C18H31N2O5.2Na/c1-2-3-4-5-6-7-8-11-25-18(24)13-16-19-15(12-17(22)23)14-20(16)9-10-21;;/h15H,2-14H2,1H3,(H,22,23);;/q-1;2*+1/p-1 |
InChI-Schlüssel |
OZHOYRIBPIRXFG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCOC(=O)CC1=NC(CN1CC[O-])CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


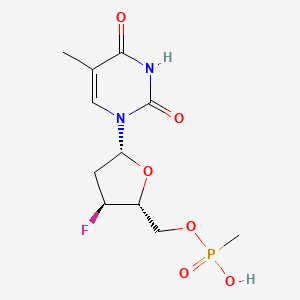
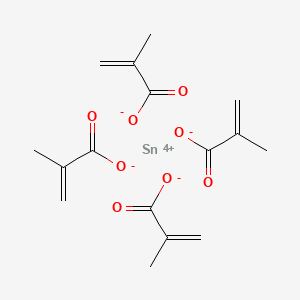
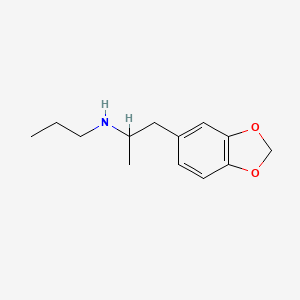
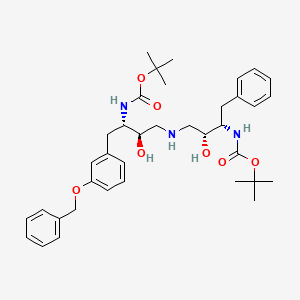
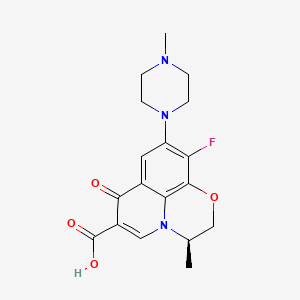
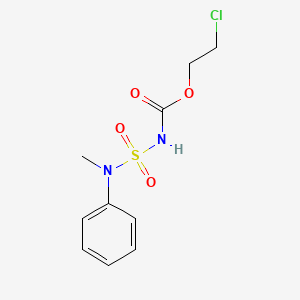



![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)
